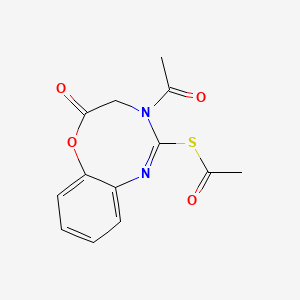![molecular formula C12H16N2O3S2 B6062197 N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide](/img/structure/B6062197.png)
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide (TSPA) is a chemical compound that has been widely used in scientific research due to its unique properties. TSPA is a sulfonamide derivative that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects. In
Wirkmechanismus
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has also been found to inhibit the activity of carbonic anhydrase enzymes, which play a key role in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has also been found to inhibit the activity of carbonic anhydrase enzymes, which play a key role in the regulation of pH in various tissues. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been found to have antitumor properties, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been extensively studied, and its properties and effects are well understood. However, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been found to have some toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide. One area of research could focus on the development of N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide derivatives with improved solubility and reduced toxicity. Another area of research could focus on the use of N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide as a potential treatment for various inflammatory diseases and cancer. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide could be used as a probe to study the binding properties of sulfonamides to carbonic anhydrase enzymes, which could lead to the development of new drugs targeting these enzymes.
Synthesemethoden
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with ethyl chloroacetate in the presence of potassium carbonate. Another method involves the reaction of 4-aminothiophenol with chloroacetyl chloride in the presence of triethylamine. These methods have been successful in producing N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been used extensively in scientific research due to its unique properties. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has also been found to have antitumor properties, making it a potential candidate for cancer treatment. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been used as a probe to study the binding properties of sulfonamides to carbonic anhydrase enzymes.
Eigenschaften
IUPAC Name |
N-(4-thiomorpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-10(15)13-11-2-4-12(5-3-11)19(16,17)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNINCXVLMHUFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(4-Thiamorpholinylsulfonyl)acetanilide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B6062116.png)
![5-fluoro-2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6062121.png)
![ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B6062128.png)
![methyl 4-ethyl-5-methyl-2-[({[1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6062135.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6062147.png)

![2-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6062164.png)

![N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6062176.png)
![N-(4-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6062189.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B6062202.png)
![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6062214.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6062215.png)
